molecular formula C18H10ClF3N4OS B10920984 N-(5-chloropyridin-2-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(5-chloropyridin-2-yl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10920984
M. Wt: 422.8 g/mol
InChI Key: YJQCTCJGCIGONB-UHFFFAOYSA-N
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Description

N~5~-(5-CHLORO-2-PYRIDYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(5-CHLORO-2-PYRIDYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[2,3-c]pyrazole core: This step involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of the trifluoromethyl group: This is usually achieved through a nucleophilic substitution reaction.

    Attachment of the 5-chloro-2-pyridyl group: This step often involves a coupling reaction using palladium catalysts.

    Final carboxamide formation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-(5-CHLORO-2-PYRIDYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N~5~-(5-CHLORO-2-PYRIDYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N5-(5-CHLORO-2-PYRIDYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)
  • Fluopyram
  • Fluazinam

Uniqueness

N~5~-(5-CHLORO-2-PYRIDYL)-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thieno[2,3-c]pyrazole core with a trifluoromethyl group and a 5-chloro-2-pyridyl group sets it apart from other similar compounds.

Properties

Molecular Formula

C18H10ClF3N4OS

Molecular Weight

422.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C18H10ClF3N4OS/c19-10-6-7-14(23-9-10)24-16(27)13-8-12-15(18(20,21)22)25-26(17(12)28-13)11-4-2-1-3-5-11/h1-9H,(H,23,24,27)

InChI Key

YJQCTCJGCIGONB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(S3)C(=O)NC4=NC=C(C=C4)Cl)C(=N2)C(F)(F)F

Origin of Product

United States

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